Cas no 75959-26-1 (O-(2-methylphenyl)methylhydroxylamine)

O-(2-methylphenyl)methylhydroxylamine structure
75959-26-1 structure
Product Name:O-(2-methylphenyl)methylhydroxylamine
CAS No:75959-26-1
MF:C8H11NO
MW:137.179042100906
MDL:MFCD11594363
CID:560782
PubChem ID:13883834
Update Time:2025-04-19

O-(2-methylphenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[(2-methylphenyl)methyl]- (9CI)
    • Hydroxylamine,O-[(2-methylphenyl)methyl]-
    • O-[(2-methylphenyl)methyl]hydroxylamine
    • O-(2-methylphenyl)methylhydroxylamine
    • DTXSID80551848
    • F82323
    • 75959-26-1
    • EN300-1246742
    • SCHEMBL1669101
    • CS-0080700
    • AKOS006318894
    • O-(2-Methylbenzyl)hydroxylamine
    • Hydroxylamine, O-[(2-methylphenyl)methyl]-
    • MDL: MFCD11594363
    • Inchi: 1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3
    • InChI Key: MCNWHNCNFXEFLN-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1C)N

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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